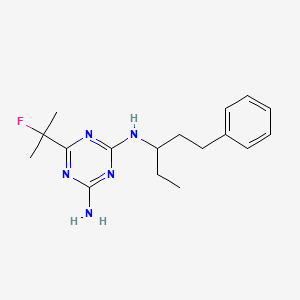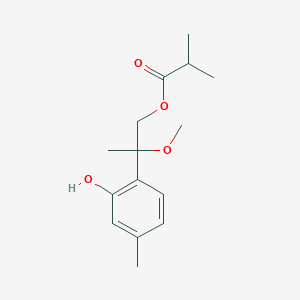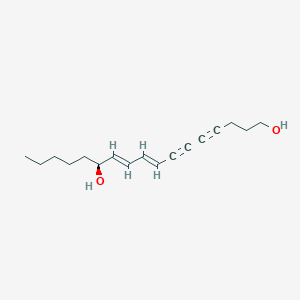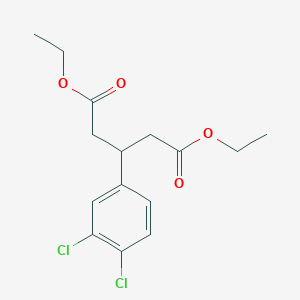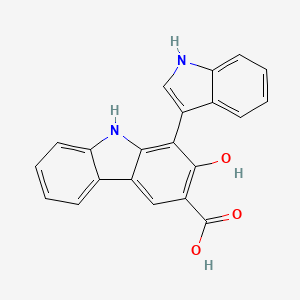
Pityriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pityriazole is a natural product found in Malassezia furfur with data available.
Aplicaciones Científicas De Investigación
1. Essential Oil of Cymbopogon Citratus in Pityriasis Versicolor Treatment
A study explored the efficacy of essential oil of Cymbopogon citratus for treating Pityriasis versicolor. Phase I and II clinical studies were conducted, showing that the essential oil formulations were safe and had antifungal effects. However, further studies with larger populations are suggested to confirm these findings (Carmo et al., 2013).
2. Dapaconazole Tosylate vs. Ketoconazole in Pityriasis Versicolor
This research evaluated the efficacy of dapaconazole tosylate, a new antifungal imidazole, compared to ketoconazole in treating Pityriasis versicolor. The study found that dapaconazole tosylate is non-inferior to ketoconazole and demonstrated a good safety profile (Gobbato et al., 2015).
3. Miconazole for Pityriasis Versicolor
An analysis of seventeen studies involving 304 patients was conducted on the use of miconazole, a substituted imidazole compound, in treating Pityriasis versicolor. Miconazole was found to be efficacious and well-tolerated (Cutsem & Reyntjens, 1978).
4. Antifungal Treatment Overview for Pityriasis Versicolor
This review focuses on clinical evidence supporting the efficacy of various antifungal treatments for Pityriasis versicolor. It highlights the effectiveness of topical antifungals like zinc pyrithione, ketoconazole, and terbinafine, and notes the potential use of oral antifungals in severe cases (Gupta & Foley, 2015).
5. Synthetic Routes to Biologically Active Alkaloids Using Transition Metals
This study developed synthetic routes to heterocyclic ring systems using transition metals, including the synthesis of biologically active alkaloids like pityriazole. The research demonstrates the potential of these methods in developing novel treatments (Forke et al., 2010).
Propiedades
Fórmula molecular |
C21H14N2O3 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-hydroxy-1-(1H-indol-3-yl)-9H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-14(21(25)26)9-13-11-5-2-4-8-17(11)23-19(13)18(20)15-10-22-16-7-3-1-6-12(15)16/h1-10,22-24H,(H,25,26) |
Clave InChI |
UPORVYGDZIGCGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)C4=CNC5=CC=CC=C54)O)C(=O)O |
Sinónimos |
pityriazole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



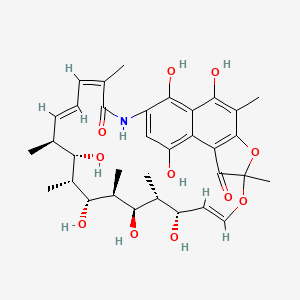

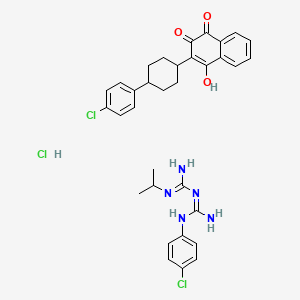

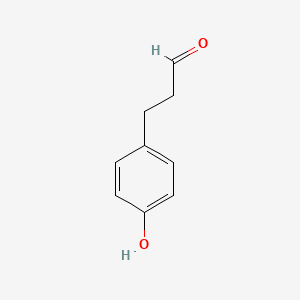


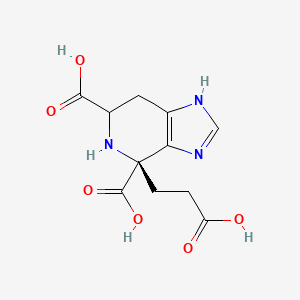

![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
